

PYR14-TFSI: A Versatile Ionic Liquid for Advanced Electrochemical Reactions

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Compound of Interest				
Compound Name:	PYR14-TFSI			
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, commonly known as **PYR14-TFSI**, has emerged as a highly versatile and advantageous ionic liquid solvent for a wide array of electrochemical applications. Its unique combination of properties, including high thermal and electrochemical stability, low volatility, and good ionic conductivity, makes it a superior alternative to conventional organic solvents in various fields, from energy storage to electrodeposition. This document provides detailed application notes and protocols for utilizing **PYR14-TFSI** in key electrochemical reactions.

Key Properties and Advantages

PYR14-TFSI is a room-temperature ionic liquid composed of a pyrrolidinium cation and a bistriflimide anion. This structure imparts several beneficial characteristics:

- Wide Electrochemical Window: **PYR14-TFSI** exhibits a broad electrochemical stability window, typically around 5 V, enabling its use in high-voltage applications without solvent decomposition.[1][2][3]
- High Thermal Stability: It is thermally stable to high temperatures, with a decomposition temperature generally above 100°C, ensuring safe operation in demanding conditions.[1]



- Low Volatility and Non-Flammability: As an ionic liquid, it has negligible vapor pressure, reducing health and environmental hazards associated with volatile organic compounds (VOCs) and significantly improving the safety of electrochemical systems.[4][5][6]
- Good Ionic Conductivity: While its conductivity is generally lower than that of conventional organic electrolytes, it is sufficient for many applications and can be enhanced by the addition of co-solvents or by operating at elevated temperatures.[7][8][9][10]
- Chemical Stability: It demonstrates good chemical stability, particularly in the presence of highly reactive species such as lithium metal and superoxide radicals, although some reactivity with superoxide has been noted.[6]

Physicochemical and Electrochemical Properties of PYR14-TFSI

The following table summarizes key quantitative data for **PYR14-TFSI**, providing a comparative overview of its properties.



Property	Value	Conditions	Reference
Ionic Conductivity	~1.90 - 2.31 mS/cm	25°C, with 1 M LiTFSI	[11]
Approaches 10 ⁻³ S/cm ⁻¹	20°C, in binary mixture with PYR14IM14	[12]	
Approaches 10 ⁻⁴ S/cm ⁻¹	-20°C, in binary mixture with PYR14IM14	[12]	_
Viscosity	~70 mPa⋅s	-50°C, in mixture with γ-Butyrolactone	[13]
Electrochemical Window	~5 V	[2]	
3.32 V vs. Zn/Zn ²⁺	In a hybrid electrolyte with Zn(TFSI)2 and AN	[14]	-
Melting Point	-18°C	Neat	[2]

Applications and Experimental Protocols Electrodeposition of Metals

PYR14-TFSI is an excellent medium for the electrodeposition of metals, offering precise control over the morphology and quality of the deposited layer.[15] It is particularly beneficial for reactive metals like lithium, where it helps suppress dendrite formation.[16][17]

Experimental Protocol: Homogeneous Lithium Electrodeposition

This protocol describes the electrodeposition of lithium onto a nickel substrate using a **PYR14- TFSI**-based electrolyte.

Materials:

· Working Electrode: Nickel (Ni) foil

• Counter/Reference Electrode: Lithium (Li) foil



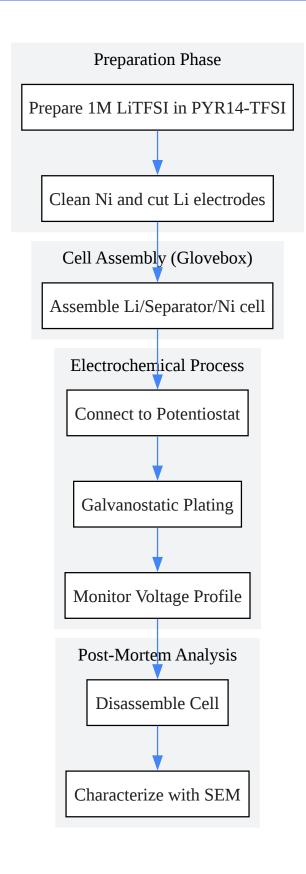
- Electrolyte: 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in PYR14-TFSI
- Electrochemical Cell (e.g., coin cell, Swagelok-type cell)
- Argon-filled glovebox (for handling lithium and assembling the cell)
- Potentiostat/Galvanostat

Procedure:

- Electrolyte Preparation: Inside an argon-filled glovebox, dissolve the required amount of LiTFSI in PYR14-TFSI to obtain a 1 M solution. Stir until the salt is completely dissolved.
- Electrode Preparation: Cut the Ni and Li foils to the desired dimensions. Clean the Ni foil surface by sonicating in acetone, followed by ethanol, and then dry it under vacuum.
- Cell Assembly: Assemble the electrochemical cell in the glovebox in the following order: negative terminal, Li foil (counter/reference electrode), separator soaked in the electrolyte, Ni foil (working electrode), and positive terminal.
- Electrochemical Deposition:
 - Connect the cell to a potentiostat/galvanostat.
 - Perform galvanostatic plating of lithium onto the nickel electrode at a constant current density (e.g., 0.1 - 1.0 mA/cm²).
 - Monitor the voltage profile. A characteristic nucleation overpotential will be observed, followed by a stable plating voltage.
- Characterization: After deposition, disassemble the cell inside the glovebox. The deposited lithium can be characterized using techniques like Scanning Electron Microscopy (SEM) to observe its morphology.

Workflow for Lithium Electrodeposition





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Workflow for Lithium Electrodeposition.



Lithium-ion and Lithium-metal Batteries

PYR14-TFSI is a promising electrolyte solvent for next-generation lithium batteries due to its safety and stability.[4] It can be used in both liquid and quasi-solid-state (gel polymer) configurations.

Experimental Protocol: Assembly and Testing of a Li-metal/LiFePO4 (LFP) Cell

This protocol outlines the fabrication and testing of a laboratory-scale Li-metal battery using a **PYR14-TFSI**-based electrolyte.

Materials:

- · Anode: Lithium metal foil
- Cathode: LiFePO₄ coated on aluminum foil
- Separator: Microporous polymer separator (e.g., Celgard)
- Electrolyte: 1 M LiTFSI in PYR14-TFSI
- Cell components (e.g., coin cell parts)
- Battery cycler

Procedure:

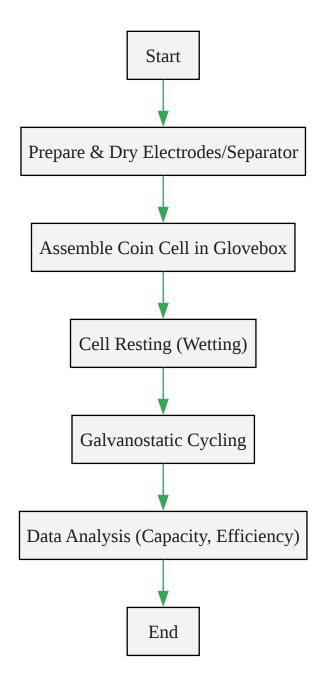
- Electrode and Separator Preparation: Punch circular electrodes from the Li metal foil and the LFP cathode sheet. Cut the separator to a slightly larger diameter than the electrodes. Dry all components under vacuum at an appropriate temperature (e.g., 80-120°C) to remove any moisture.
- Cell Assembly (in an Argon-filled glovebox):
 - Place the LFP cathode in the positive can of the coin cell.
 - Add a few drops of the electrolyte onto the cathode surface.
 - Place the separator on top of the cathode.



- Add a few more drops of electrolyte to the separator.
- Place the Li metal anode on the separator.
- Place a spacer and a spring on top of the anode.
- Close the coin cell with the negative can and crimp it.
- Electrochemical Cycling:
 - Let the cell rest for several hours to ensure good wetting of the electrodes.
 - Connect the cell to a battery cycler.
 - Perform galvanostatic charge-discharge cycling at a specific C-rate (e.g., C/10 for initial cycles) within a defined voltage window (e.g., 2.5 V to 4.2 V for LFP).
 - Record the specific capacity, coulombic efficiency, and capacity retention over multiple cycles.

Logical Flow for Battery Assembly and Testing





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Battery Assembly and Testing Workflow.

Electrochemical Capacitors (Supercapacitors)

The wide potential window of **PYR14-TFSI** allows for the fabrication of high-voltage electric double-layer capacitors (EDLCs) with enhanced energy density.

Experimental Protocol: Fabrication and Characterization of a Symmetric EDLC

Methodological & Application



This protocol details the assembly and testing of a symmetric EDLC using activated carbon electrodes.

Materials:

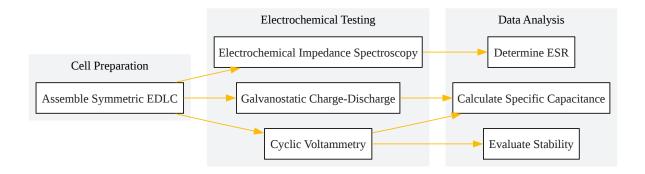
- Electrodes: Activated carbon coated on a current collector
- Electrolyte: 1 M solution of a pyrrolidinium salt (e.g., PYR14-TFSI itself or with a dissolved salt like tetraethylammonium tetrafluoroborate) in PYR14-TFSI
- Separator: Porous membrane (e.g., filter paper)
- Electrochemical cell (e.g., two-electrode Swagelok-type cell)
- Potentiostat/Galvanostat with impedance spectroscopy capabilities

Procedure:

- Electrode Preparation: Prepare two identical activated carbon electrodes of a known mass and area. Dry them thoroughly under vacuum.
- Cell Assembly:
 - In a dry environment, assemble a symmetric two-electrode cell by sandwiching a separator soaked in the electrolyte between the two activated carbon electrodes.
- Electrochemical Characterization:
 - Cyclic Voltammetry (CV): Perform CV scans at different scan rates (e.g., 5 to 100 mV/s) to determine the specific capacitance and the stability window. The CV curve should be close to a rectangular shape for ideal capacitive behavior.
 - Galvanostatic Charge-Discharge (GCD): Cycle the cell at various current densities to calculate the specific capacitance from the discharge curves.
 - Electrochemical Impedance Spectroscopy (EIS): Perform EIS to determine the equivalent series resistance (ESR) and to study the ion transport properties at the electrodeelectrolyte interface.



EDLC Characterization Pathway



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EDLC Fabrication and Characterization Pathway.

Electrochemical Reduction of CO₂

Ionic liquids like **PYR14-TFSI** can play a crucial role in the electrochemical reduction of carbon dioxide (CO₂ER) by enhancing CO₂ solubility and modifying the reaction pathway.

Experimental Protocol: CO2 Reduction in a PYR14-TFSI-based Electrolyte

This protocol provides a general framework for conducting CO₂ER experiments.

Materials:

- Working Electrode: A suitable catalyst (e.g., Ag, Cu, or Au foil)
- Counter Electrode: Platinum (Pt) wire or foil
- Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE)
- Electrolyte: **PYR14-TFSI** saturated with CO₂ (often with a supporting electrolyte like tetrabutylammonium hexafluorophosphate, and a proton source like water)



- H-type electrochemical cell (to separate the anodic and cathodic compartments)
- Gas delivery system for bubbling CO₂
- Gas chromatograph (GC) for product analysis

Procedure:

- Electrolyte Preparation: Prepare the electrolyte solution and saturate it with high-purity CO₂ by bubbling the gas through it for at least 30 minutes.
- Cell Setup: Assemble the H-type cell with the working electrode in one compartment and the
 counter and reference electrodes in the other. Ensure the compartments are separated by a
 proton exchange membrane or a glass frit. Continuously bubble CO₂ through the catholyte
 during the experiment.
- Electrochemical Reduction:
 - Perform linear sweep voltammetry (LSV) under a CO₂ atmosphere to determine the onset potential for CO₂ reduction.
 - Conduct controlled potential electrolysis (chronoamperometry) at a fixed potential for a specific duration to generate products.

Product Analysis:

- Gaseous Products: Analyze the headspace of the cathodic compartment using a gas chromatograph to quantify products like carbon monoxide (CO), methane (CH₄), and ethylene (C₂H₄).
- Liquid Products: Analyze the electrolyte using techniques like Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) to detect products such as formate, acetate, and alcohols.
- Data Analysis: Calculate the Faradaic efficiency for each product to evaluate the selectivity of the catalyst in the PYR14-TFSI electrolyte.



Safety and Handling

- **PYR14-TFSI** is generally considered to be of low toxicity. However, it is good practice to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- The ionic liquid is hygroscopic and should be stored in a dry, inert atmosphere (e.g., in a glovebox or a desiccator) to minimize water absorption, which can affect its electrochemical properties.
- For applications involving lithium metal, all procedures must be carried out in an inert atmosphere (e.g., an argon-filled glovebox) with very low moisture and oxygen levels (<0.5 ppm) to prevent hazardous reactions.

By following these guidelines and protocols, researchers can effectively leverage the unique properties of **PYR14-TFSI** to advance their work in various electrochemical fields.

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